tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
Description
Properties
CAS No. |
2061980-49-0 |
|---|---|
Molecular Formula |
C12H24ClN3O2 |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;/h10,13H,4-9H2,1-3H3;1H |
InChI Key |
DCZFQYRVIXYDON-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it often involves interactions with enzymes, receptors, or other biomolecules. The piperazine and azetidine rings play a crucial role in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 2061980-49-0 (dihydrochloride)
- Molecular Formula : C₁₂H₂₃N₃O₂·2HCl → C₁₂H₂₄Cl₂N₃O₂
- Molecular Weight : 277.79 g/mol (hydrochloride form; dihydrochloride likely higher)
- Purity : ≥97% (base form)
- Storage : Typically stored under inert conditions due to hygroscopicity .
Comparison with Structurally Similar Compounds
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate Hydrochloride (CAS: 2061980-64-9)
tert-Butyl 3-((3-(4-methylpiperazin-1-yl)propyl)amino)azetidine-1-carboxylate (CAS: 887580-89-4)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)
- Structural Difference : Bromoethyl group replaces piperazine .
- Molecular Formula: C₁₀H₁₈BrNO₂
- Molecular Weight : 264.16 g/mol
- Key Contrast: Bromine enhances electrophilicity, making it reactive in cross-coupling reactions. Lower hydrogen bond donors (0 vs. 3 in the target compound) reduce solubility .
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6)
- Structural Difference : Hydroxyethyl substituent instead of piperazine .
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Key Contrast : Hydroxyl group increases hydrophilicity (TPSA = 49.8 Ų vs. 45.8 Ų for the target compound), improving aqueous solubility but limiting BBB penetration .
Tabulated Comparison of Key Parameters
Biological Activity
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride (CAS No. 2061980-49-0) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₃N₃O₂
- Molecular Weight : 241.33 g/mol
- CAS Number : 2061980-49-0
- Purity : Typically ≥98% for research applications
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anticancer agent and its effects on various cellular pathways. Research indicates that compounds in this class may exhibit cytotoxic effects against different cancer cell lines.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |
| U-937 (Leukemia) | <10 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12.5 | Inhibition of proliferation |
These findings suggest that this compound may act as a potent inducer of apoptosis, particularly in breast and lung cancer cells.
The compound's mechanism of action appears to involve:
- Apoptosis Induction : Flow cytometry assays have shown that the compound increases the activity of caspases, which are critical in the apoptotic pathway.
- Cell Cycle Regulation : It has been observed to cause cell cycle arrest, particularly in the G1 phase, preventing cancer cells from proliferating.
- Interaction with Receptors : Molecular docking studies suggest strong interactions with specific receptors, enhancing its biological activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on MCF-7 Cells :
- Researchers found that treatment with this compound led to increased p53 expression and subsequent activation of apoptotic pathways.
- The study reported an IC₅₀ value of approximately 15.63 µM, comparable to established chemotherapeutic agents like Tamoxifen.
-
Evaluation Against U-937 Cells :
- In another study, the compound exhibited significant cytotoxicity against U-937 cells with an IC₅₀ value below 10 µM.
- The results indicated that the compound could be a candidate for further development as an anticancer agent targeting leukemia.
-
In Vivo Studies :
- Preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic potential in more complex biological systems.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with piperazine derivatives under reductive amination conditions. For example, substituting i-PrOH for MeOH as a solvent can improve reaction efficiency and yield . Post-synthesis, the dihydrochloride salt is formed by treating the free base with HCl in an aprotic solvent (e.g., dichloromethane), followed by recrystallization .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using HPLC (with UV detection at 210–254 nm) and NMR spectroscopy. For NMR, characteristic signals include the tert-butyl group (δ ~1.4 ppm, singlet) and azetidine/piperazine protons (δ ~3.0–4.0 ppm). LC-MS is employed to confirm molecular weight (MW: 308.29 g/mol for the free base; 381.28 g/mol for the dihydrochloride) .
Q. What solvent systems are recommended for purification?
Silica gel column chromatography with gradients of ethyl acetate/hexanes (3:7 to 1:1) is effective for isolating intermediates. For the final dihydrochloride salt, reverse-phase HPLC using acetonitrile/water (0.1% TFA) achieves >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation in derivatives?
Steric hindrance at the azetidine nitrogen can lead to diastereomers. Using chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) reduces racemization. Fluorinated analogs (e.g., tert-butyl 3-fluoroazetidine derivatives) require low-temperature (−20°C) reactions to suppress byproducts .
Q. What strategies address discrepancies in reported yields for this compound?
Yield variations (e.g., 60–85%) often arise from differences in piperazine activation. Pre-activating piperazine with trimethylaluminum or using microwave-assisted synthesis (100–120°C, 30 min) improves consistency. Contradictory data may also stem from residual solvents in NMR spectra; lyophilization or azeotropic drying with toluene is advised .
Q. How does the dihydrochloride form impact pharmacological activity compared to the free base?
The dihydrochloride salt enhances aqueous solubility (log S ≈ −2.5 vs. −4.1 for the free base), critical for in vitro assays. However, counterions can affect receptor binding; comparative studies using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) are recommended to evaluate target affinity .
Q. What analytical methods resolve stability issues during long-term storage?
The compound is hygroscopic; storage under argon at −20°C in amber vials is optimal. Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., azetidine ring-opening). Additives like ascorbic acid (0.1% w/v) prevent oxidative degradation .
Data Contradiction and Mechanistic Analysis
Q. Why do conflicting reports exist regarding its toxicity profile?
Toxicity data (e.g., LD50) are extrapolated from structurally related piperazine derivatives (e.g., tert-butyl 4-methylpiperazine-1-carboxylate). Direct studies are limited, so researchers should conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) and reference safety protocols for piperazine handling (e.g., H303+H313+H333 hazard codes) .
Q. How can computational modeling guide its application in drug discovery?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict interactions with targets like dopamine receptors or sigma-1 proteins. QSAR models highlight the importance of the azetidine ring’s conformational rigidity for binding selectivity .
Methodological Notes
- Synthesis Scalability : Gram-scale reactions require strict control of HCl gas flow during salt formation to avoid exothermic side reactions .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) of the dihydrochloride salt confirms stereochemistry but demands anhydrous crystallization from ethanol/ether .
For further details, consult peer-reviewed protocols and prioritize suppliers with validated analytical certificates (e.g., Enamine Ltd. ). Avoid non-academic sources like BenchChem due to reliability concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
